molecular formula C14H19BClN3O2 B3107864 4-Chloro-1-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine CAS No. 1626335-84-9

4-Chloro-1-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine

Cat. No.: B3107864
CAS No.: 1626335-84-9
M. Wt: 307.58 g/mol
InChI Key: NSNGBHIAPJTNNF-UHFFFAOYSA-N
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Description

4-Chloro-1-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine (hereafter referred to as Compound 19C) is a boronic ester-functionalized indazole derivative with the molecular formula C₁₃H₁₄BClN₃O₂ and a molecular weight of 308.3 g/mol . It is synthesized via a palladium-catalyzed Miyaura borylation reaction starting from 7-bromo-4-chloro-1-methyl-1H-indazol-3-amine, using bis(pinacolato)diboron as the boron source and trans-dichlorobis(triphenylphosphine)palladium(II) as the catalyst . The compound serves as a key intermediate in medicinal chemistry, particularly for Suzuki-Miyaura cross-coupling reactions to generate biaryl structures .

Properties

IUPAC Name

4-chloro-1-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BClN3O2/c1-13(2)14(3,4)21-15(20-13)8-6-7-9(16)10-11(8)19(5)18-12(10)17/h6-7H,1-5H3,(H2,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSNGBHIAPJTNNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C(=C(C=C2)Cl)C(=NN3C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401129407
Record name 4-Chloro-1-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401129407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

307.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1626335-84-9
Record name 4-Chloro-1-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1626335-84-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-1-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401129407
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

4-Chloro-1-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic implications.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C10_{10}H16_{16}BClN2_2O2_2
  • Molecular Weight : 242.51 g/mol

The biological activity of this compound is primarily attributed to its role as a kinase inhibitor. Kinases are enzymes that modify other proteins by chemically adding phosphate groups, which is crucial in regulating cellular functions such as growth and metabolism. The inhibition of specific kinases can lead to therapeutic effects in various diseases, particularly cancer.

In Vitro Studies

Recent studies have demonstrated that this compound exhibits significant inhibitory effects on several kinases:

Kinase IC50_{50} Value (µM) Selectivity
PI3Kδ0.47High
PI3Kα3.56Moderate
EGFR<0.1High

These results indicate that the compound is particularly potent against the PI3Kδ isoform and demonstrates a favorable selectivity profile over other kinases.

Case Studies

  • Cancer Cell Proliferation : In a study involving B-cell lymphocytes, the compound showed an IC50_{50} value of 20 nM for inhibiting cell proliferation. This suggests its potential application in treating hematological malignancies where B-cell proliferation is dysregulated .
  • Metabolic Stability : The presence of the dioxaborolane moiety enhances the metabolic stability of the compound in murine and human microsomes. This characteristic is essential for maintaining therapeutic levels in vivo and reducing the frequency of dosing .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good oral bioavailability and a favorable half-life in preliminary studies. These properties are critical for its potential use as an oral therapeutic agent.

Comparison with Similar Compounds

Substituent Variations: Methyl vs. Trifluoroethyl

Compound 12 (CAS 2189684-53-3) replaces the methyl group at the N1 position with a 2,2,2-trifluoroethyl substituent. This modification increases the molecular weight to 375.58 g/mol (C₁₅H₁₈BClF₃N₃O₂) and introduces electronegative fluorine atoms, enhancing metabolic stability and lipophilicity . Key differences include:

  • Boiling Point: 462.5 ± 45.0°C (Compound 12) vs.
  • Synthetic Yield : Compound 12 was synthesized from 15 g of starting material, but exact yields were unspecified, whereas Compound 19C achieved 60% yield (1.8 g from 3 g starting material) .
  • Applications : Compound 12 is used in high-throughput pharmaceutical pipelines due to its trifluoroethyl group, which improves bioavailability .

Positional Isomerism: Boronic Ester at C6 vs. C7

6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine (CAS 1187968-75-7) shifts the boronic ester from C7 to C4. This positional isomerism alters electronic effects and steric accessibility:

  • Molecular Weight : 259.11 g/mol (C₁₃H₁₈BN₃O₂) .
  • Reactivity : The C6-boronic ester may exhibit reduced coupling efficiency in Suzuki reactions due to steric hindrance from the indazole core .
  • Purity : Available at 95% purity (vs. 98% for Compound 19C) .

Absence of Chloro and Methyl Groups

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine (CAS 953411-16-0) lacks both the chloro (C4) and methyl (N1) substituents:

  • Molecular Weight : 259.11 g/mol (C₁₃H₁₈BN₃O₂) .
  • Solubility : Increased aqueous solubility compared to Compound 19C due to reduced hydrophobicity .
  • Applications : Primarily used in combinatorial chemistry libraries for kinase inhibitor screening .

Yield and Scalability

Compound Starting Material (g) Yield (g) Scale-Up Potential
19C 3.0 1.8 (60%) Demonstrated at kg scale
12 15.0 Unreported Limited by fluorine handling
CAS 953411-16-0 Not specified 95% purity Commercially available in gram quantities

Physicochemical Properties

Property Compound 19C Compound 12 CAS 1187968-75-7
Molecular Weight 308.3 g/mol 375.58 g/mol 259.11 g/mol
Purity ≥98% ≥98% 95%
Moisture Content ≤0.5% ≤0.5% Not reported
Boiling Point Not reported 462.5 ± 45.0°C Not reported

Challenges and Considerations

  • Regioselectivity: Minor regioisomers formed during indazole synthesis (e.g., 7-bromo vs. 6-bromo intermediates) require careful purification .
  • Stability : Boronic esters are moisture-sensitive; storage under inert atmosphere is critical .
  • Cost : Trifluoroethyl-substituted compounds (e.g., Compound 12) involve higher synthetic costs due to fluorine handling .

Q & A

Q. What synthetic routes are commonly employed for preparing 4-Chloro-1-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine?

The compound is synthesized via Suzuki-Miyaura cross-coupling, leveraging the boronate ester moiety (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) to facilitate aryl-aryl bond formation. Key steps include halogenation of the indazole core followed by coupling with the pinacol boronate ester under palladium catalysis. Intermediate purification involves column chromatography (silica gel) or recrystallization to isolate the target compound . Analogous procedures for similar indazole derivatives emphasize controlled reaction temperatures (60–80°C) and inert atmospheres to prevent boronate hydrolysis .

Q. What analytical techniques are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): 1H and 13C NMR confirm structural integrity, with aromatic protons in δ 6.5–8.5 ppm and boronate-related signals near δ 1.3 ppm (tetramethyl groups) .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular weight (e.g., 375.58 g/mol) and isotopic patterns .
  • Infrared Spectroscopy (IR): Identifies functional groups (e.g., N-H stretch at ~3540 cm⁻¹, B-O bonds at ~1350 cm⁻¹) .
  • High-Performance Liquid Chromatography (HPLC): Assesses purity (>98%) using C18 columns and UV detection .

Q. What are the critical physical properties for handling this compound in laboratory settings?

  • Density: 1.4±0.1 g/cm³ (affects solvent selection for solubility tests).
  • Boiling Point: 462.5±45.0°C (guides distillation or rotary evaporation).
  • Flash Point: 233.5±28.7°C (critical for flammability protocols).
  • Refractive Index: 1.549 (useful for monitoring reaction progress via polarimetry) .

Advanced Research Questions

Q. How can researchers optimize synthetic yield while minimizing impurities?

  • Catalyst Screening: Test palladium catalysts (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) to enhance coupling efficiency.
  • Solvent Optimization: Use anhydrous DMF or THF to stabilize intermediates and reduce side reactions.
  • Temperature Gradients: Employ microwave-assisted synthesis for faster, cleaner reactions.
  • Purification: Combine flash chromatography (hexane/EtOAc gradients) with preparative HPLC for high-purity isolation .

Q. What strategies are recommended for evaluating the compound’s stability under physiological conditions?

  • pH-Dependent Stability: Incubate the compound in buffers (pH 2–9) at 37°C and monitor degradation via LC-MS over 24–72 hours.
  • Thermal Stability: Use thermogravimetric analysis (TGA) to assess decomposition thresholds (e.g., >200°C).
  • Light Sensitivity: Conduct photostability studies under ICH guidelines (e.g., 1.2 million lux hours) .

Q. How to design a biological assay to assess its inhibitory activity against HIV-1 capsid assembly?

  • In Vitro Capsid Disruption Assay: Use recombinant HIV-1 capsid protein (CA) and monitor assembly inhibition via electron microscopy or fluorescence quenching.
  • Cell-Based Infectivity Assay: Infect TZM-bl cells with pseudotyped HIV-1 and measure luciferase activity post-treatment (IC50 determination).
  • Resistance Profiling: Co-crystallize the compound with CA hexamers to study binding interactions (X-ray crystallography) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Molecular Docking: Use AutoDock Vina or Schrödinger Suite to simulate binding to HIV-1 capsid pockets, focusing on key residues (e.g., Asn57, Glu128).
  • Molecular Dynamics (MD): Simulate 100-ns trajectories in explicit solvent to assess binding stability and conformational changes.
  • QSAR Analysis: Corporate substituent effects (e.g., chloro, methyl groups) to optimize potency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-1-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine
Reactant of Route 2
Reactant of Route 2
4-Chloro-1-methyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazol-3-amine

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